molecular formula C15H10BrFO3 B5769669 2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate

2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate

Cat. No. B5769669
M. Wt: 337.14 g/mol
InChI Key: ZEQHIQPJLLRIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate, also known as BFOB, is a chemical compound that has gained significant attention in the scientific community for its various applications. BFOB is a fluorinated benzoyl derivative that has been extensively studied for its potential use in drug development, as well as in biochemical and physiological research.

Mechanism of Action

2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate has been shown to act as an inhibitor of histone deacetylase (HDAC), an enzyme that plays a critical role in regulating gene expression. By inhibiting HDAC, this compound has the potential to modulate gene expression and alter cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. Additionally, this compound has been shown to modulate the immune system and alter the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate is its ability to selectively target HDAC, making it an ideal candidate for use in drug development and research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate involves the reaction of 4-bromobenzoyl chloride with 2-oxo-2-phenylethyl 4-fluorobenzoate in the presence of a base catalyst. The resulting compound is purified through column chromatography to obtain a pure product.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-fluorobenzoate has been used in a variety of scientific research applications, including drug development, biochemical and physiological research, and as a fluorescent probe for imaging studies. Its unique chemical properties make it an ideal candidate for a range of applications.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQHIQPJLLRIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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